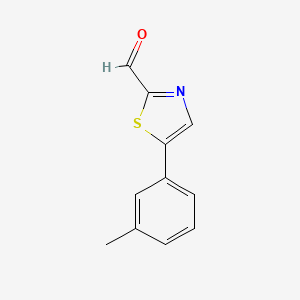
5-(m-Tolyl)thiazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(m-Tolyl)thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring substituted with a m-tolyl group at the 5-position and an aldehyde group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and anticancer agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the m-tolyl and aldehyde groups. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. For this compound, the starting materials would include an appropriate α-haloketone and a thioamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch synthesis or other cyclization methods that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
5-(m-Tolyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 5-(m-Tolyl)thiazole-2-carboxylic acid.
Reduction: 5-(m-Tolyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
5-(m-Tolyl)thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, fungicides, and other industrial chemicals.
作用机制
The mechanism of action of 5-(m-Tolyl)thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific biological activity being investigated .
相似化合物的比较
Similar Compounds
2-Thiazolecarboxaldehyde: A simpler thiazole derivative with similar reactivity but lacking the m-tolyl group.
Benzothiazole derivatives: Compounds with a benzene ring fused to the thiazole ring, exhibiting different biological activities.
Thiazole-2-carboxylic acid: An oxidized form of thiazole-2-carbaldehyde with distinct chemical properties.
Uniqueness
5-(m-Tolyl)thiazole-2-carbaldehyde is unique due to the presence of the m-tolyl group, which can influence its reactivity and biological activity. This substitution can enhance its ability to interact with specific biological targets, making it a valuable compound for research and industrial applications .
生物活性
5-(m-Tolyl)thiazole-2-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazoles are known for their diverse pharmacological properties, and modifications to their structure can significantly influence their biological efficacy. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).
This compound contains a thiazole ring substituted with a m-tolyl group and an aldehyde functional group. The molecular formula is C10H9N1S1O1, and its molecular weight is approximately 189.25 g/mol. The compound's structure is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉NOS |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For example, a study reported a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against pathogenic fungi such as Candida albicans. The MIC values for this compound were found to be comparable to those of standard antifungal agents like fluconazole, indicating its potential utility in treating fungal infections .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 25 µM, suggesting that the compound may induce apoptosis in cancer cells through mechanisms that include the activation of caspases and disruption of mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by the nature and position of substituents on the thiazole ring. In the case of this compound:
- Substituent Effects : The m-tolyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Aldehyde Group : The presence of the aldehyde functional group is crucial for reactivity with biological targets, potentially facilitating interactions with nucleophiles in cellular environments .
Case Study 1: Antimicrobial Efficacy
In a comparative study on various thiazole derivatives, this compound was tested alongside other compounds. Results indicated that it outperformed several analogs in terms of antibacterial potency against resistant strains of Staphylococcus aureus .
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation evaluated the cytotoxic effects of several thiazole derivatives on different cancer cell lines. The study found that this compound significantly reduced cell viability in MCF-7 cells, with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
属性
分子式 |
C11H9NOS |
|---|---|
分子量 |
203.26 g/mol |
IUPAC 名称 |
5-(3-methylphenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)10-6-12-11(7-13)14-10/h2-7H,1H3 |
InChI 键 |
PTFGPJGCHPKSGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CN=C(S2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















